

Alvelestat: A Technical Guide to Neutrophil Elastase Inhibition in Research

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Compound of Interest

Compound Name: Alvelestat-13C,d3

Cat. No.: B15557439

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alvelestat (also known as AZD9668 and MPH966), a potent and reversible oral inhibitor of human neutrophil elastase (NE). While this document focuses on the extensive research conducted on Alvelestat, it is important to note the role of isotopically labeled compounds like **Alvelestat-13C,d3**. Such labeled molecules are crucial tools in drug development, often synthesized for use in pharmacokinetic studies, metabolic profiling, and as internal standards in analytical assays to ensure precise quantification. The core data and methodologies presented herein for Alvelestat form the foundational knowledge for any research involving its labeled counterparts.

Core Concepts: Mechanism of Action and Therapeutic Rationale

Alvelestat is a selective inhibitor of neutrophil elastase, a serine protease released by neutrophils during inflammation.^[1] In pathological conditions such as Alpha-1 Antitrypsin Deficiency (AATD), an imbalance between proteases and their inhibitors leads to excessive NE activity, resulting in the destruction of lung tissue.^[2] Alvelestat binds to and inhibits NE, thereby mitigating NE-mediated inflammatory responses and preventing further lung damage.^[1] This targeted action makes it a promising therapeutic agent for NE-driven respiratory diseases.^[3]

Quantitative Data Summary

The efficacy of Alvelestat has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Alvelestat

Parameter	Value	Notes
IC50	12 nM	Concentration for 50% inhibition of NE in a cell-free assay. [4]
Ki	9.4 nM	Inhibitor constant for NE in a cell-free assay.
Kd	9.5 nM	Dissociation constant.
Selectivity	>600-fold	More selective for NE over other serine proteases.

Table 2: Clinical Efficacy of Alvelestat in Phase 2 Trials (ASTRAEUS Study)

The ASTRAEUS study was a 12-week, randomized, double-blind, placebo-controlled trial evaluating two doses of Alvelestat in patients with AATD-associated lung disease.

Biomarker	Placebo (n=36)	Alvelestat 120 mg bid (n=22)	Alvelestat 240 mg bid (n=40)	P-value (vs. Placebo)
Blood Neutrophil Elastase Activity (% change from baseline)	-18.1%	-83.5%	-93.3%	120mg: P=0.001 240mg: P<0.001
A α -Val360 (% change from baseline)	+11.7%	-	-22.7%	240mg: P=0.001
Plasma Desmosine (% change from baseline)	+18.1%	-	-13.2%	240mg: P=0.041

Data presented as the percentage change in the least squared means after 12 weeks of treatment.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following outlines the general protocols for key experiments cited in the evaluation of Alvelestat.

Neutrophil Elastase Inhibition Assay (Cell-free)

This assay determines the direct inhibitory effect of a compound on purified neutrophil elastase.

Objective: To determine the IC₅₀ and K_i values of Alvelestat for neutrophil elastase.

General Protocol:

- Reagents: Purified human neutrophil elastase, a specific fluorogenic substrate for NE (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., Tris-HCl with 0.05% Tween 20), and the test inhibitor (Alvelestat).

- Procedure: a. Prepare a series of dilutions of Alvelestat. b. In a microplate, add the assay buffer, purified neutrophil elastase, and the diluted Alvelestat. c. Incubate for a pre-determined period to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the fluorescence intensity over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
- Data Analysis: a. Plot the enzyme activity against the inhibitor concentration. b. Fit the data to a suitable dose-response curve to determine the IC₅₀ value. c. The K_i value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and K_m are known.

Whole Blood Assay for NE Activity

This assay measures the inhibitory effect of a compound on NE activity in a more physiologically relevant environment.

Objective: To assess the ability of Alvelestat to inhibit NE activity in zymosan-stimulated whole blood.

General Protocol:

- Sample Collection: Collect fresh whole blood from healthy donors.
- Procedure: a. Pre-incubate whole blood samples with varying concentrations of Alvelestat. b. Stimulate neutrophil degranulation and NE release by adding zymosan. c. After a specific incubation period, add a specific NE substrate to the plasma fraction. d. Measure the substrate cleavage, which reflects the NE activity.
- Data Analysis: Determine the concentration-dependent inhibition of NE activity by Alvelestat.

Phase 2 Clinical Trial Protocol (ASTRAEUS - NCT03636347)

Objective: To evaluate the effect of Alvelestat on blood and sputum biomarkers in patients with Alpha-1 Antitrypsin Deficiency-associated lung disease.

Study Design: A multicenter, double-blind, randomized, dose-ascending, sequential group, placebo-controlled study.

Inclusion Criteria (abbreviated):

- Patients with a diagnosis of PiZZ, null, or rare variant phenotype/genotype alpha-1 anti-trypsin deficient lung disease.

Exclusion Criteria (abbreviated):

- Primary diagnosis of bronchiectasis.
- Ongoing acute exacerbation of the underlying lung disease.
- Underlying liver disease or abnormal liver function tests.
- Previous augmentation therapy within 6 months of dosing.

Treatment Arms:

- Placebo administered twice daily.
- Alvelestat 120 mg administered twice daily.
- Alvelestat 240 mg administered twice daily.

Primary Endpoints (measured over 12 weeks):

- Change from baseline in blood neutrophil elastase activity.
- Change from baseline in blood A α -Val360 levels.
- Change from baseline in plasma desmosine/isodesmosine levels.

Secondary and Exploratory Endpoints:

- Safety and tolerability.
- Pharmacokinetics.

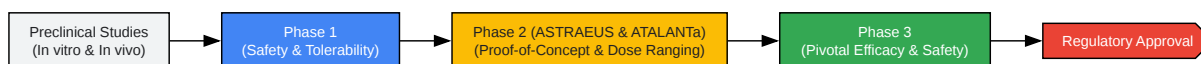
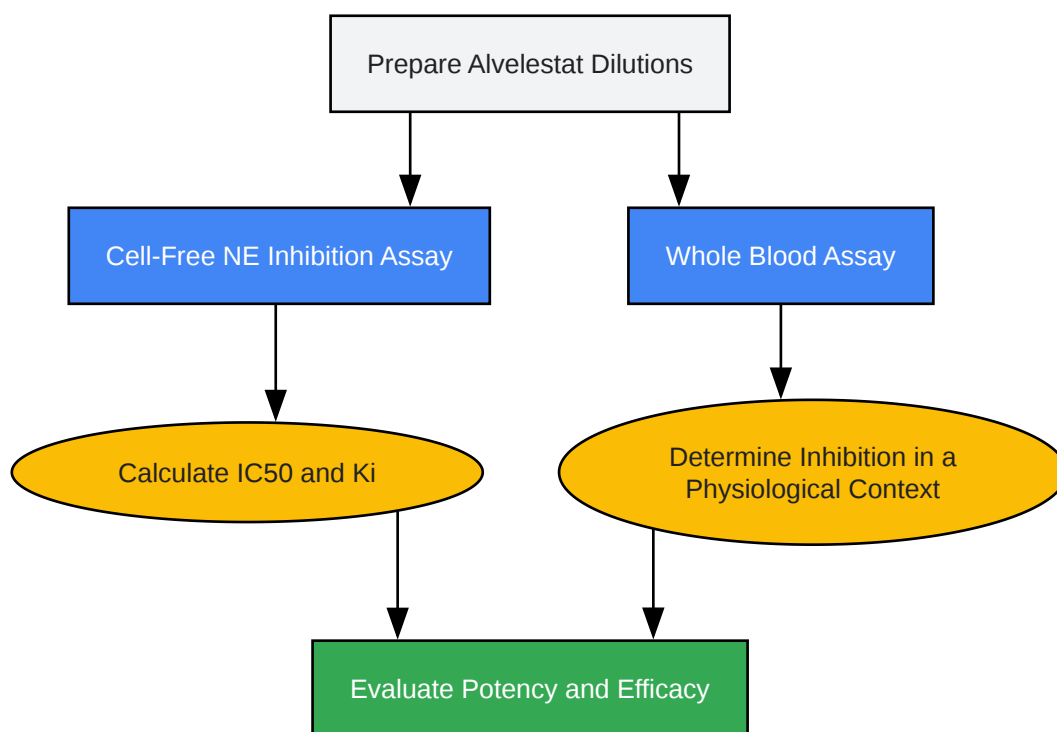
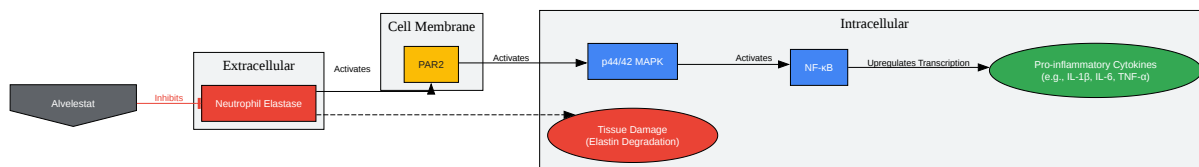
- Spirometry, exacerbations, and St. George's Respiratory Questionnaire.
- Lung damage and inflammation biomarkers.

Visualizing Molecular Pathways and Experimental Workflows

Understanding the complex biological interactions and experimental processes is facilitated by visual diagrams.

Signaling Pathway of Neutrophil Elastase-Induced Inflammation

Neutrophil elastase contributes to inflammation through various signaling cascades.



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